molecular formula C12H7BrClF2NOS B6190099 3-(4-bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one CAS No. 2680529-10-4

3-(4-bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one

Cat. No.: B6190099
CAS No.: 2680529-10-4
M. Wt: 366.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one is a synthetic organic compound characterized by the presence of bromine, chlorine, thiazole, and difluoropropanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-bromobenzene and 2-chloro-1,3-thiazole.

    Step 1 Formation of Intermediate: The initial step involves the halogenation of 4-bromobenzene to introduce the bromine atom.

    Step 2 Thiazole Introduction: The 2-chloro-1,3-thiazole is then introduced through a nucleophilic substitution reaction.

    Step 3 Difluoropropanone Addition: The final step involves the addition of the difluoropropanone group, typically through a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of halogens and the thiazole ring can enhance binding affinity to biological targets.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential as therapeutic agents. They may exhibit antimicrobial, antifungal, or anticancer properties due to their ability to interact with biological macromolecules.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the thiazole ring, can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The difluoropropanone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one
  • 3-(4-bromophenyl)-1-(2-methyl-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one
  • 3-(4-bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-ol

Uniqueness

The unique combination of bromine, chlorine, and difluoropropanone groups in 3-(4-bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one provides distinct reactivity and binding properties compared to similar compounds. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Properties

CAS No.

2680529-10-4

Molecular Formula

C12H7BrClF2NOS

Molecular Weight

366.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.